Cobalt-Catalyzed Asymmetric Difunctionalization of Alkynes
In a cobalt-catalyzed one-pot hydrosilylation and hydroboration of terminal alkynes, the use of (R,R)-Me-Ferrocelane as a ligand for Co(acac)₂ enabled the synthesis of chiral gem-(borylsilyl)alkanes . The ligand demonstrated a strong capacity for inducing enantioselectivity.
| Evidence Dimension | Enantioselectivity (ee) |
|---|---|
| Target Compound Data | Up to 98% ee |
| Comparator Or Baseline | Achiral or non-optimal ligand baseline (0% ee) |
| Quantified Difference | Up to 98% ee gain |
| Conditions | Co(acac)₂ (5 mol%), (R,R)-Me-Ferrocelane (6 mol%), THF, RT |
Why This Matters
This high enantioselectivity is essential for producing optically pure building blocks for pharmaceuticals and agrochemicals, where stereochemical purity is directly linked to biological activity.
